Glycerol ethoxylate-co-propoxylate triol

Descripción

Contextualization of Polyether Polyols in Advanced Polymer Chemistry

Polyether polyols are a critical class of polymers characterized by the presence of ether linkages in their main chain and multiple hydroxyl (-OH) groups. mdpi.com These reactive hydroxyl groups are fundamental to their role as key precursors in the synthesis of a wide array of polymers, most notably polyurethanes. mdpi.com The production of polyether polyols typically involves the ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, with an initiator molecule. mdpi.com The choice of initiator, which can range from diols to more complex molecules like glycerol (B35011), determines the functionality (the number of hydroxyl groups) of the resulting polyol.

The properties of the final polymer, such as flexibility, hardness, and resistance to hydrolysis, are significantly influenced by the structure of the polyether polyol used. mdpi.comresearchgate.net Polyether-based polyurethanes are known for their excellent hydrolytic stability and resistance to weak acids and bases. mdpi.com In the broader context of advanced polymer chemistry, research continues to focus on tailoring the structure of polyether polyols to achieve specific performance characteristics in the final materials. mdpi.com This includes controlling the molecular weight, the type of alkylene oxide used, and the functionality of the polyol. mdpi.comresearchgate.net

Significance of Tri-functional Oligomers in Macromolecular Design

Tri-functional oligomers, such as Glycerol ethoxylate-co-propoxylate triol, play a crucial role in macromolecular design, primarily by enabling the formation of cross-linked polymer networks. researchandmarkets.com Unlike their difunctional counterparts which form linear polymer chains, tri-functional molecules can create three-dimensional structures. This cross-linking imparts significant changes to the material's properties, including increased rigidity, improved thermal stability, and enhanced chemical resistance. mdpi.com

The glycerol backbone of this specific triol provides the three reactive sites necessary for this network formation. The ethoxylate and propoxylate chains extending from this core influence the flexibility and solubility of the resulting polymer. The ability to precisely control the degree of cross-linking by using tri-functional oligomers is a powerful tool for polymer chemists, allowing them to design materials with tailored mechanical and thermal properties for a wide range of applications, from coatings and adhesives to elastomers and foams. researchgate.netresearchandmarkets.com For instance, in polyurethane synthesis, tri-functional polyols are used to introduce chemical cross-links into the structure, which significantly affects the performance of the final material. researchandmarkets.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for polyether polyols is vibrant, with a strong focus on developing sustainable and high-performance materials. researchgate.netnih.gov A significant area of investigation involves the use of bio-based raw materials, such as crude glycerol from biodiesel production, as initiators for polyol synthesis. sigmaaldrich.com This aligns with the growing demand for more environmentally friendly polymers.

While there is extensive research on polyether polyols in general, specific, in-depth studies focusing solely on this compound are less common in publicly available literature. Much of the available data on this specific compound comes from chemical suppliers, providing basic physical and chemical properties. scientificlabs.comfishersci.comnih.gov

A key knowledge gap identified is the lack of comprehensive studies detailing the precise synthesis and characterization of this compound with varying ethoxylate to propoxylate ratios and their direct impact on the final properties of polymers. While research on similar tri-functional glycerol-based polyols exists, a dedicated investigation into this specific copolymer would provide valuable insights into structure-property relationships. researchandmarkets.com Furthermore, while its use as a cross-linker is acknowledged, there is a need for more fundamental research to explore its full potential in novel applications like 3D printing resins and advanced coatings. The development of more efficient and selective catalysts for its synthesis also remains an area for further exploration. researchgate.net

Scope and Objectives of the Academic Investigation

The primary objective of this academic investigation is to synthesize and present a comprehensive overview of the chemical compound this compound based on currently available scientific and technical information. This includes:

Detailed Characterization: To collate and present the known physical and chemical properties of the compound.

Contextual Analysis: To situate the compound within the broader fields of polyether polyol chemistry and macromolecular science.

Significance Assessment: To elucidate the importance of its tri-functional nature in the design and synthesis of cross-linked polymers.

Research Landscape Review: To summarize the current state of research on this and closely related compounds, and to identify areas where further investigation is needed.

This article aims to serve as a foundational resource for researchers and students interested in the specific applications and scientific context of this compound.

Detailed Research Findings

This compound is recognized for its utility as a cross-linker, particularly in the formulation of UV-curable binders for polyurethane acrylates and in ink-jet printing inks due to its low viscosity. fishersci.com

Below is a table summarizing some of the key physical and chemical properties of a commercially available this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 51258-15-2 | scientificlabs.com |

| Average Mn | ~2600 | scientificlabs.com |

| Density | 1.063 g/mL at 25 °C | scientificlabs.comnih.gov |

| Refractive Index | n20/D 1.462 | scientificlabs.comnih.gov |

| Form | Solid | scientificlabs.com |

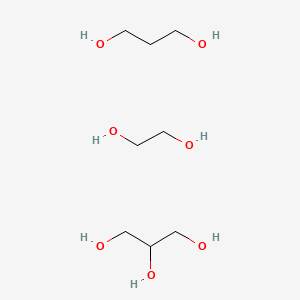

Structure

2D Structure

Propiedades

IUPAC Name |

ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVLGYSTCFTIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO.C(CO)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583666 | |

| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51258-15-2 | |

| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Elucidation of Glycerol Ethoxylate Co Propoxylate Triol

Overview of Controlled Alkoxylation Processes for Polyol Synthesis

Controlled alkoxylation is the cornerstone of polyether polyol synthesis. The process involves the ring-opening addition of epoxides, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), to an initiator molecule containing active hydrogen atoms, like glycerol (B35011). tdl.org This reaction is typically performed in semi-batch gas-liquid reactors where the initiator and catalyst are charged initially, and the epoxides are fed continuously. researchgate.net The objective is to produce polyols with specific structural characteristics, such as desired molecular weight, functionality (number of hydroxyl groups), and a defined sequence of monomer units. acs.org

The process is generally catalyzed by either basic or acidic compounds, although basic catalysts are more common in industrial settings to minimize side reactions. taylorandfrancis.com The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to manage the polymerization rate and the final properties of the polyol. researchgate.net For instance, higher molecular weight polyols are often sought for rigid polyurethane foams, while lower molecular weight variants are used for flexible materials.

Initiation Mechanisms via Glycerol Backbone Reactivity

The synthesis commences with the activation of the glycerol initiator. Glycerol, a triol, possesses three hydroxyl (-OH) groups, making it a trifunctional initiator. In base-catalyzed alkoxylation, a strong base like potassium hydroxide (B78521) (KOH) is typically used. patsnap.com The process begins with the deprotonation of one of glycerol's hydroxyl groups by the catalyst. mdpi.com

This reaction forms a potassium glyceroxide anion and a water molecule. researchgate.netpatsnap.com The resulting glyceroxide anion is a potent nucleophile that initiates the polymerization by attacking the electrophilic carbon atom of an epoxide ring (either ethylene oxide or propylene oxide). mdpi.com This nucleophilic attack results in the opening of the epoxide ring and the formation of a new alkoxide anion at the end of the newly formed chain, which is then ready to react with another epoxide molecule. This process repeats, propagating the polyether chains from each of the three original hydroxyl sites on the glycerol backbone.

Sequential Ring-Opening Polymerization of Ethylene Oxide and Propylene Oxide

Glycerol ethoxylate-co-propoxylate triol is a block copolymer, meaning it is composed of distinct blocks of ethoxy (-OCH2CH2-) and propoxy (-OCH(CH3)CH2-) units. This structure is achieved through the sequential addition of ethylene oxide and propylene oxide to the activated glycerol initiator. The order of addition determines the final block structure of the polyol (e.g., PO block first followed by EO blocks, or vice versa).

The fundamental reaction is an anionic ring-opening polymerization (AROP), driven by the release of strain from the three-membered epoxide ring. acs.org The propagating species is an alkoxide anion which sequentially adds monomer units.

Anionic Polymerization Kinetics and Reaction Mechanisms

The kinetics of anionic polymerization of epoxides are well-studied. youtube.com The initiation step involves the reaction of the glyceroxide anion with the first epoxide monomer. researchgate.net The subsequent propagation steps involve the sequential attack of the growing polymer chain's alkoxide end on subsequent epoxide monomers. researchgate.net

The rate of polymerization is influenced by several factors, including the reactivity of the monomers and the nature of the counter-ion (e.g., K+). Ethylene oxide is generally more reactive than propylene oxide in anionic polymerization due to less steric hindrance. researchgate.net This difference in reactivity is a critical factor in the formation of block copolymers. When a mixture of EO and PO is supplied, EO will polymerize faster, leading to a gradient in the copolymer structure. researchgate.net To create distinct blocks, the monomers are added sequentially. Chain transfer reactions, particularly with propylene oxide where a proton can be abstracted from the methyl group, can occur and are a known limitation, potentially leading to the formation of unsaturated monol (B1209091) species and affecting the molecular weight. acs.org

Influence of Catalyst Selection on Block Sequence Fidelity (e.g., Potassium Hydroxide, Dibutyltin (B87310) Dilaurate)

The choice of catalyst is paramount for controlling the polymerization process and ensuring the desired block structure, or "block sequence fidelity."

Potassium Hydroxide (KOH): As a strong base, KOH is a widely used and effective catalyst for the alkoxylation of alcohols. researchgate.netacs.org It readily forms the initiating alkoxide species. patsnap.com However, KOH-catalyzed polymerizations tend to produce polyols with a broader molecular weight distribution. researchgate.net In the copolymerization of EO and PO, the higher reactivity of EO can lead to preferential polymerization, and careful sequential feeding is required to build well-defined blocks. researchgate.net The basicity of the KOH system can also promote side reactions, such as the chain transfer to monomer with PO, which creates unsaturation in the polymer chain and limits the achievable molecular weight. acs.org

Dibutyltin Dilaurate (DBTDL): Dibutyltin dilaurate is most famously known as a catalyst for polyurethane production, where it facilitates the reaction between isocyanates and polyol hydroxyl groups. taylorandfrancis.comresearchgate.netborchers.com While its primary role is in the subsequent curing reaction, organotin compounds like DBTDL can also act as catalysts for polymerization reactions such as esterification and transesterification. mofanpu.comusc.edu In the context of polyol synthesis, its catalytic activity is generally less pronounced for the epoxide ring-opening reaction compared to strong bases like KOH. However, it is sometimes used in more complex catalytic systems or for specific polyester (B1180765) polyol syntheses. usc.edu Its influence on block sequence fidelity in epoxide polymerization is less direct than that of catalysts specifically designed for this purpose, such as double metal cyanide (DMC) catalysts, which are known for producing polyols with low unsaturation and narrow molecular weight distributions. researchgate.net

Table 1: Comparison of Common Catalysts in Polyol Synthesis

| Catalyst | Type | Primary Role in Synthesis | Impact on Block Fidelity & Polydispersity |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Strong Base | Initiates anionic ring-opening polymerization by deprotonating the glycerol initiator. researchgate.netpatsnap.com | Effective for block formation with sequential monomer addition, but can lead to broader molecular weight distribution and side reactions. researchgate.netacs.org |

| Dibutyltin Dilaurate (DBTDL) | Lewis Acid / Organometallic | Primarily a catalyst for subsequent polyurethane formation; can catalyze esterification. taylorandfrancis.commofanpu.comusc.edu | Limited direct role in epoxide polymerization for block sequence control compared to dedicated alkoxylation catalysts. |

| Double Metal Cyanide (DMC) | Coordination | Highly active for epoxide polymerization, allowing for the synthesis of high molecular weight polyols. | Produces polyols with very narrow molecular weight distribution and low unsaturation, leading to high block fidelity. researchgate.net |

Strategies for Control of Molecular Weight Distribution and Polydispersity

Controlling the molecular weight and minimizing the polydispersity (a measure of the distribution of molecular weights, denoted as Ð) is critical for achieving consistent material properties. A narrow polydispersity (Ð close to 1.0) indicates that the polymer chains are of similar length.

Several strategies are employed:

Living Polymerization Conditions: Anionic polymerization of epoxides can proceed in a "living" manner, where termination and chain-transfer reactions are minimized. tdl.org This allows the chains to grow uniformly as long as the monomer is available, leading to a low Ð.

Catalyst Choice: As mentioned, catalysts like Double Metal Cyanide (DMC) are superior to traditional alkali hydroxides for producing polyols with narrow molecular weight distributions. researchgate.net

Controlled Monomer Addition: A continuous and controlled feed of the epoxide monomers ensures that the reaction proceeds steadily, preventing temperature spikes and side reactions that can broaden the molecular weight distribution.

Chain Transfer Agents: In some advanced polymerization techniques, chain-transfer agents can be intentionally added to control the molecular weight and even tailor the polydispersity of the resulting polymers. nih.govresearchgate.net

Advanced Synthesis Methodologies (e.g., Microwave-Assisted Polymerization)

To enhance reaction rates, improve energy efficiency, and potentially gain better control over the polymerization process, advanced methodologies are being explored.

Table 2: Effect of Microwave-Assisted Synthesis on Glycerol Reactions

| Reaction | Heating Method | Reaction Time | Glycerol Conversion | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Glycerol Carbonate Synthesis | Microwave (100W) | 10 min | - | 62% Yield | researchgate.net |

| Glycerol Oligomerization | Microwave | 250 min | 45% | >54% Diglycerol | mdpi.com |

| Glycerol Oligomerization | Conventional | - | - | 34% Diglycerol | mdpi.com |

| Acetalization of Glycerol | Microwave | 10 min | 87.3% | 72.1% Yield (5-S) | mdpi.com |

| Acetalization of Glycerol | Conventional | 30 min | - | 44.5% Yield (5-S) | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Glycerol Ethoxylate Co Propoxylate Triol

Molecular Structure Elucidation Techniques

To understand the intricate architecture of this copolymer, including the arrangement of its monomeric units and the identification of its functional groups, powerful spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Glycerol (B35011) ethoxylate-co-propoxylate triol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the copolymer's composition and block arrangement.

¹H NMR spectroscopy allows for the quantitative determination of the molar ratio of ethylene (B1197577) oxide (EO) to propylene (B89431) oxide (PO) units. This is achieved by integrating the distinct signals corresponding to the protons in each block. The methine (-CH-) and methyl (-CH₃) protons of the PO units, and the methylene (B1212753) (-CH₂-) protons of the EO and PO units, resonate at characteristic chemical shifts. The signals from the glycerol initiator core can also be identified, confirming the triol structure. By comparing the integral areas of the PEO and PPO signals, the hydrophilic-lipophilic balance of the copolymer can be accurately calculated.

Table 1: Typical ¹H NMR Chemical Shifts for PEO and PPO Blocks

| Functional Group | Polymer Block | Typical Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (methyl) | PPO | ~1.1-1.2 |

| -CH₂- (backbone) | PPO | ~3.3-3.5 |

| -CH- (backbone) | PPO | ~3.5-3.6 |

| -CH₂CH₂O- | PEO | ~3.6-3.7 |

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. It can distinguish between the carbons in the EO and PO units and those in the glycerol backbone, verifying the copolymer's fundamental structure. The chemical shifts in ¹³C NMR are highly sensitive to the local chemical environment, offering insights into the sequence distribution of the monomer units.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Polyether Polyols

| Carbon Type | Polymer Block/Initiator | Typical Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | PPO | ~17 |

| -CH₂- (glycerol) | Glycerol Initiator | ~61-63 |

| -CH₂O- (backbone) | PEO | ~70-71 |

| -CHO- (glycerol) | Glycerol Initiator | ~72-74 |

| -CH₂O- (backbone) | PPO | ~73-75 |

| -CHO- (backbone) | PPO | ~75-76 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in the polymer structure. For Glycerol ethoxylate-co-propoxylate triol, the FTIR spectrum is dominated by a strong, broad band corresponding to the C-O-C ether linkages of the polyether backbone. Other key characteristic absorptions include the stretching vibrations of the terminal hydroxyl (-OH) groups and the C-H stretching and bending vibrations of the alkyl groups.

FTIR is also highly effective for monitoring the progress of the polymerization reaction in real-time. By tracking the disappearance of the characteristic absorption bands of the epoxide monomers (ethylene oxide and propylene oxide) and the simultaneous growth of the ether band of the polymer, one can determine reaction kinetics and ensure the reaction proceeds to completion.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3300 | O-H stretching (broad) | Terminal Hydroxyl groups |

| 2970-2850 | C-H stretching | Alkyl groups (CH, CH₂, CH₃) |

| 1460-1370 | C-H bending | Alkyl groups (CH₂, CH₃) |

| 1150-1050 | C-O-C stretching (strong) | Ether linkages |

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are critical parameters that influence the physical properties of the copolymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. The technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.

GPC analysis yields several important average molecular weights, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, meaning the polymer chains are of similar length. For accurate analysis of polyether polyols, it is crucial to use appropriate calibration standards, such as well-defined polyether polyol standards, rather than the more common polystyrene standards, due to differences in polymer-solvent interactions.

Table 4: Example GPC Data for a Glycerol-Based Polyether Polyol

| Parameter | Symbol | Value |

|---|---|---|

| Number-Average Molecular Weight | Mn (g/mol) | 4,500 |

| Weight-Average Molecular Weight | Mw (g/mol) | 4,950 |

| Polydispersity Index | PDI (Mw/Mn) | 1.10 |

Advanced mass spectrometry (MS) techniques, particularly those using soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), provide unparalleled detail into the molecular composition of polymers. Unlike GPC which provides average values, MS can resolve and identify individual oligomer chains, offering a true picture of the molecular weight distribution.

These techniques can determine the absolute molecular weights of individual oligomers, confirm the mass of the repeating EO and PO units, and identify the end-group structures. The coupling of GPC/SEC with mass spectrometry (GPC-MS) is a particularly powerful approach. This hyphenated technique combines the separation power of GPC with the detailed analytical capability of MS, allowing for the characterization of complex and polydisperse polymers with high accuracy.

Table 5: Hypothetical Oligomer Distribution Data from MALDI-TOF MS

| m/z (Daltons) | Relative Intensity | Inferred Composition (Glycerol + xEO + yPO) |

|---|---|---|

| 2950.5 | 85% | Glycerol + 30 EO + 25 PO |

| 3008.5 | 100% | Glycerol + 30 EO + 26 PO |

| 3052.5 | 95% | Glycerol + 31 EO + 26 PO |

| 3066.5 | 90% | Glycerol + 30 EO + 27 PO |

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for evaluating the stability and phase behavior of this compound over a range of temperatures.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymer. It measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provide the onset temperature of decomposition, which is a key indicator of the material's thermal stability. Polyether polyurethanes, which are derived from polyols like the one discussed, typically show a single-step degradation process.

Differential Scanning Calorimetry (DSC) measures the heat flow into

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Characterization

Differential Scanning Calorimetry is instrumental in identifying the glass transition temperature (Tg) of polymers like this compound. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by the molecular architecture, including the length and ratio of the ethoxylate and propoxylate blocks.

While specific DSC data for neat this compound is not extensively available in public literature, general knowledge of polyether polyols suggests a low glass transition temperature. For instance, related polyol polyesters used in biomedical applications are often designed as amorphous soft materials with glass transition temperatures below body temperature (37 °C). nih.gov Another type of polyol, polycaprolactone, exhibits a Tg of approximately -60°C. americanchemicalsuppliers.com For a polyurethane acrylate (B77674) binder synthesized using this compound as a component, an endothermic transition was noted at 119.44°C in a printing paste formulation, which was attributed to the energy absorption during the breaking of bonds within the paste. scribd.comadeka.co.jp However, this reflects the properties of the final formulation rather than the raw triol. The determination of Tg through DSC is crucial as it correlates with block length and the degree of crystallinity in the polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis is employed to assess the thermal stability of this compound by measuring its mass change as a function of temperature. This analysis helps to determine the onset of decomposition and the material's upper service temperature.

Rheological Property Investigations

The rheological properties of this compound are fundamental to understanding its flow behavior, which is especially important in applications such as inks and coatings. americanchemicalsuppliers.comlookchem.com

Viscometry and Shear Behavior Studies

Viscometry studies are essential for characterizing the flow behavior of this compound. Its viscosity is a key parameter in formulations, affecting processing and application. pudaily.com The compound is noted for its low viscosity, which is advantageous in the preparation of inks for ink-jet printing. americanchemicalsuppliers.comlookchem.comniscpr.res.in

The viscosity of polyether polyols is influenced by several factors, including molecular weight, functionality, and the ratio of ethylene oxide to propylene oxide units. Generally, for polyether polyols, a higher viscosity can be correlated with a higher hydroxyl value. pudaily.com The typical viscosity range for many polyether polyols is between 100-500 mPa·s. pudaily.com For a specific grade of this compound with an average molecular weight of approximately 2600, a viscosity of 420 centistokes at 77°F (25°C) has been reported. scribd.com The shear behavior of such polyols is often non-Newtonian, where viscosity may decrease with increasing shear rate, a property known as shear-thinning. This characteristic is beneficial for applications requiring good shelf stability at low shear and easy application at high shear. scribd.com

Table 1: Physical and Rheological Properties of a Representative this compound

| Property | Value | Source(s) |

| Average Molecular Weight (Mn) | ~2600 g/mol | americanchemicalsuppliers.comlookchem.comsigmaaldrich.com |

| Density (at 25 °C) | 1.063 g/mL | americanchemicalsuppliers.comlookchem.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.462 | lookchem.comsigmaaldrich.com |

| Average Viscosity (at 25 °C) | 420 cSt | scribd.com |

| Flash Point | >230 °F | lookchem.com |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response

Dynamic Mechanical Analysis is a powerful technique for probing the viscoelastic properties of polymers like this compound. DMA measures the material's response to an oscillatory force, providing information on the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

While specific DMA data for this triol is not readily found in scientific literature, the technique is highly relevant for its characterization. For instance, DMA is used to study the sol-gel transition in polyester (B1180765) polyol resins as they cure. acs.org In such studies, the crossover point of the storage and loss moduli (G' = G'') is often used to identify the gel point, which is a critical parameter in the formation of cross-linked networks. acs.org For a material like this compound, DMA could be used to understand how its viscoelastic properties change with temperature, frequency of oscillation, and the incorporation of additives. This information is crucial for predicting its mechanical performance in final applications, such as the flexibility and durability of coatings or the mechanical integrity of cured binders.

Polymerization Reactions and Network Formation with Glycerol Ethoxylate Co Propoxylate Triol

Role as a Core Cross-linking Agent in Polymeric Systems

Glycerol (B35011) ethoxylate-co-propoxylate triol functions as a central building block and cross-linking agent in the formation of polymer networks. The presence of three hydroxyl (-OH) groups at the termini of its ethoxylated and propoxylated chains enables it to react with multiple polymer chains or monomers, thereby creating a junction point in the final polymer matrix. researchgate.net

The functionality of the polyol is a critical factor in determining the architecture and properties of the resulting polymer. mdpi.comresearchgate.net In polyurethane systems, for instance, di-functional polyols lead to the formation of linear polymer chains. In contrast, the use of a tri-functional polyol like glycerol ethoxylate-co-propoxylate triol introduces branch points, leading to the development of a cross-linked, network structure. researchgate.net This network formation significantly enhances the material's properties.

The introduction of this triol into a polymer formulation generally leads to:

Increased Cross-linking Density: The number of elastically active network chains per unit volume is increased. researchgate.net This is directly related to the trifunctionality of the molecule. researchgate.netresearchgate.net

Enhanced Mechanical Strength: Properties such as compressive, flexural, and tensile strength are often improved due to the more rigid and interconnected polymer network. researchgate.net

Improved Thermal Stability: The cross-linked structure can lead to higher glass transition temperatures (Tg) and enhanced thermal resistance compared to linear analogues. mdpi.com

The choice and proportion of polyfunctional polyols like this compound are therefore key parameters for tailoring the final characteristics of a thermoset polymer, including its hardness, flexibility, and chemical resistance. mdpi.com

Formation of Polyurethane Acrylate (B77674) (PUA) Oligomers and Polymeric Networks

This compound is a key reactant in the synthesis of polyurethane acrylate (PUA) oligomers, which are subsequently cured to form robust polymeric networks. These materials are widely used in coatings, adhesives, and inks due to their combination of toughness, flexibility, and rapid curing capabilities. scientificlabs.co.uksigmaaldrich.com The synthesis is typically a multi-step process.

First, a polyurethane prepolymer is formed by reacting the hydroxyl groups of the this compound with an excess of a diisocyanate. This reaction results in an isocyanate-terminated trifunctional prepolymer. In the second step, this prepolymer is "capped" by reacting the terminal isocyanate groups with a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA). The resulting PUA oligomer possesses terminal acrylate groups that can undergo subsequent polymerization.

The formation of the polyurethane prepolymer is governed by the reaction kinetics between the hydroxyl groups of the triol and the isocyanate (-NCO) groups of the diisocyanate. Commonly used diisocyanates include isophorone (B1672270) diisocyanate (IPDI) and toluene (B28343) diisocyanate (TDI).

Isophorone Diisocyanate (IPDI): IPDI is an asymmetric aliphatic diisocyanate with two NCO groups of differing reactivity: a primary and a secondary NCO group. nih.gov The secondary NCO group is sterically hindered and thus less reactive than the primary NCO group. paint.orgresearchgate.net This difference in reactivity is advantageous for controlling the prepolymerization reaction, as it allows for more selective reactions and can help prevent premature chain extension. nih.gov The reaction selectivity is influenced by temperature and the choice of catalyst, with tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL) often increasing the selectivity of the reaction. nih.govpaint.org

Toluene Diisocyanate (TDI): TDI is an aromatic diisocyanate, typically used as a mixture of 2,4- and 2,6-isomers. In 2,4-TDI, the NCO group at the para-position (position 4) is significantly more reactive than the NCO group at the ortho-position (position 2) due to reduced steric hindrance. capes.gov.brsemanticscholar.org This differential reactivity leads to a two-stage reaction process. The initial reaction rate is high, corresponding to the reaction of the more reactive para-NCO group, followed by a slower rate for the reaction of the ortho-NCO group. capes.gov.br

Table 1: General Kinetic Parameters for Diisocyanate Reactions with Polyols

| Diisocyanate | Relative Reactivity of NCO Groups | Common Catalysts | Typical Reaction Conditions |

| Isophorone Diisocyanate (IPDI) | Primary NCO > Secondary NCO | Dibutyltin dilaurate (DBTL) | 50-80 °C |

| Toluene Diisocyanate (TDI) | Para-NCO > Ortho-NCO | Dibutyltin dilaurate (DBTL), Tertiary Amines | 40-70 °C |

The PUA oligomers synthesized from this compound are designed for curing via photopolymerization, typically initiated by ultraviolet (UV) light. The terminal acrylate groups on the oligomer are reactive functionalities that can undergo free-radical polymerization.

The process involves blending the PUA oligomer with a photoinitiator and often a reactive diluent. Upon exposure to UV radiation of a specific wavelength, the photoinitiator absorbs the light energy and decomposes to generate free radicals. researchgate.netmdpi.com These radicals initiate the polymerization of the acrylate double bonds, leading to the rapid formation of a highly cross-linked polymer network. This process is known as UV curing and is valued for its high speed, low energy consumption, and solvent-free formulations. acs.orgmdpi.com

Commonly used photoinitiators for acrylate systems include:

Irgacure and Darocur series (e.g., Darocur 1173): These are widely used due to their efficiency. iaea.orgnuclearmalaysia.gov.my

2-hydroxy-2-methyl-1-phenyl-1-propanone (HMPP): Known to facilitate the formation of robust networks. mdpi.com

2,4,6-trimethyl benzoyl diphenyl phosphine (B1218219) oxide (TPO): Effective for initiating polymerization. mdpi.com

The kinetics of photopolymerization are complex and often exhibit autoacceleration, where the reaction rate increases as polymerization proceeds due to diffusion limitations (the gel effect). acs.org The final degree of conversion depends on factors like light intensity, photoinitiator concentration, film thickness, and the presence of fillers or pigments that can scatter or absorb the UV light. researchgate.netmdpi.com

The stoichiometry of the reactants, particularly the molar ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio), is a critical parameter that dictates the structure and properties of the final polyurethane acrylate network.

During the prepolymer synthesis stage, a higher NCO/OH ratio ensures that the resulting prepolymer is terminated with isocyanate groups, which are necessary for the subsequent capping reaction with the hydroxy-acrylate. The excess diisocyanate also influences the molecular weight of the prepolymer.

The final properties of the cured PUA film are strongly dependent on this NCO/OH ratio:

Hardness and Modulus: An increase in the NCO/OH ratio generally leads to a higher concentration of hard segments (urethane and urea (B33335) groups) in the polymer network. mdpi.comhep.com.cn This results in increased hardness, a higher storage modulus, and greater rigidity in the cured material. nuclearmalaysia.gov.myresearchgate.net

Glass Transition Temperature (Tg): A higher NCO/OH ratio typically shifts the glass transition temperature to higher values, indicating a more rigid network with reduced chain flexibility. mdpi.com

Cross-linking Density: The NCO/OH ratio directly impacts the cross-linking density of the final polymer. Higher ratios can lead to more extensive cross-linking, which in turn affects the mechanical and thermal properties of the material. mdpi.com

By carefully controlling the NCO/OH ratio, as well as the ratio of the triol to other polyols or reactive diluents, the polymer architecture can be precisely tailored to achieve desired performance characteristics, such as a specific balance between hardness and flexibility.

Table 2: Effect of Increasing NCO/OH Ratio on PUA Properties

| Property | Trend with Increasing NCO/OH Ratio | Rationale |

| Hardness | Increases | Higher concentration of rigid urethane (B1682113)/urea hard segments. nuclearmalaysia.gov.myresearchgate.net |

| Viscosity of Prepolymer Dispersion | Increases | Higher molecular weight and more interactions between prepolymer chains. iaea.orgnuclearmalaysia.gov.my |

| Glass Transition Temperature (Tg) | Increases | Reduced chain mobility due to increased cross-linking and hard segment content. mdpi.com |

| Tensile Strength | Generally Increases | Enhanced network integrity and rigidity. |

Functionalization and Graft Copolymerization Strategies

Beyond its use as a cross-linker in polyurethane systems, this compound can be chemically modified to introduce new functionalities or to serve as a backbone for graft copolymers.

Functionalization: The terminal hydroxyl groups of the triol are primary sites for chemical modification. These groups can be reacted with various chemical agents to introduce different functionalities. For example, they can be esterified with fatty acids or reacted with glycerol carbonate to alter the polarity and reactive characteristics of the molecule. google.comresearchgate.net Such modifications can be used to create novel surfactants or to improve compatibility with other components in a formulation.

Graft Copolymerization: this compound can be used as a macroinitiator or a backbone for graft copolymerization. In this process, new polymer chains are grown from the main polyether backbone. A common method is free-radical graft polymerization, where vinyl monomers (e.g., styrene, acrylonitrile, methyl methacrylate) are polymerized in the presence of the polyol and a free-radical initiator. sabtechmachine.com

This process results in a mixture of unreacted polyol, homopolymer of the vinyl monomer, and the desired graft copolymer where vinyl polymer chains are attached to the polyether backbone. sabtechmachine.com These "polymer polyols" (POPs) are used to produce high-resilience polyurethane foams with enhanced load-bearing properties. The grafting process helps to compatibilize the dispersed polymer particles within the polyol phase, ensuring a stable dispersion. sabtechmachine.comchempedia.info The ethylene (B1197577) oxide (-CH₂-CH₂-O-) segments within the polyol are reported to have a higher grafting efficiency compared to the propylene (B89431) oxide segments. sabtechmachine.com

Structure Property Relationships and Predictive Modeling

Correlating Oligomer Architecture (Ethylene Oxide/Propylene (B89431) Oxide Ratio, Molecular Weight) with Macro-scale Performance

Ethylene (B1197577) Oxide/Propylene Oxide (EO/PO) Ratio: The relative amounts of hydrophilic EO and hydrophobic PO units in the polymer chains are critical. jeol.com A higher EO content increases the polyol's hydrophilicity and water solubility. In contrast, a higher PO content enhances hydrophobicity and oil solubility. This balance directly influences the properties of resulting materials, such as polyurethanes. For instance, the position of EO and PO blocks in the copolymer chain can affect the hydrophile-lipophile balance (HLB), with sequential EO-PO-EO block copolymers being more hydrophilic than their PO-EO-PO isomers of similar composition. researchgate.net In applications like demulsifiers, a higher percentage of EO can positively affect efficiency. researchgate.net The physical properties of EO-PO copolymers are controlled not just by the ratio but also by the sequence, whether it's a random or block copolymerization. jeol.com

Molecular Weight: The molecular weight of the polyol plays a significant role in determining the characteristics of the final polymer network. zhonglianchemicals.com Generally, lower molecular weight polyols (less than 1000 g/mol ) are used to produce rigid foams, while medium (1000-4000 g/mol ) and high (greater than 4000 g/mol ) molecular weight polyols are used for flexible foams and high-performance elastomers, respectively. zhonglianchemicals.com In polyurethanes, the molecular weight of the polyol segment (the "soft segment") dictates the flexibility of the final material. A higher molecular weight polyol leads to a lower cross-link density, resulting in a more flexible and elastic polymer. Conversely, a lower molecular weight polyol increases rigidity.

The following table summarizes the general trends observed when correlating the oligomer architecture with its properties and the performance of the resulting polyurethane (PU).

| Architectural Feature | Change | Effect on Polyol Properties | Effect on Final PU Performance |

|---|---|---|---|

| EO/PO Ratio | Increase EO Content | Increases hydrophilicity, water solubility; Higher HLB value. researchgate.net | Increases water absorption, potential for improved biocompatibility. |

| Increase PO Content | Increases hydrophobicity, oil solubility; Lower HLB value. researchgate.net | Increases resistance to hydrolysis, better oil/solvent resistance. | |

| Molecular Weight | Increase MW | Increases viscosity; Decreases hydroxyl value. | Increases flexibility, elasticity, and elongation; Decreases hardness and rigidity. zhonglianchemicals.com |

| Decrease MW | Decreases viscosity; Increases hydroxyl value. | Increases hardness, rigidity, and cross-link density; Decreases flexibility. zhonglianchemicals.com |

Influence of Functionality and Branching on Polymer Network Density and Cross-linking Efficiency

The "triol" in the compound's name signifies that it is initiated from glycerol (B35011), a molecule with three hydroxyl groups. zhonglianchemicals.com This trifunctional nature is a key design element that enables the formation of a three-dimensional, cross-linked polymer network. fiveable.me

Functionality: The functionality of a polyol refers to the number of reactive hydroxyl (-OH) groups per molecule. For Glycerol ethoxylate-co-propoxylate triol, the functionality is three. During polymerization with di- or poly-isocyanates to form polyurethane, each of these three hydroxyl groups can react, forming a urethane (B1682113) linkage. This creates a branch point in the polymer structure. The use of a trifunctional polyol is essential for creating a stable, thermoset network, as opposed to the linear, thermoplastic chains that would result from a difunctional polyol. The junction functionality is a critical design variable for tuning material properties by altering the network's connectivity. acs.org

Branching and Network Density: The inherent branching originating from the glycerol core contributes to a more compact, globular molecular architecture compared to linear polymers. cmu.edu This structure reduces chain entanglements and can lead to lower viscosity than a linear polymer of the same molecular weight. cmu.edu When this triol is used to form a polymer network, the molecular weight of the polyol chains between the glycerol-initiated branch points defines the network density. A lower molecular weight polyol results in shorter chains between cross-links, leading to a higher cross-link density. This dense network is more rigid and dimensionally stable. fiveable.me Conversely, a higher molecular weight polyol creates a less dense network with longer, more flexible chains, resulting in a softer, more elastic material.

Cross-linking Efficiency: Cross-linking efficiency refers to how effectively the functional groups form cross-links that contribute to the network's elastic properties. In free radical polymerizations, trivinyl cross-linking agents have been shown to be more effective than divinyl agents at creating elastically active cross-links and reacting more rapidly. acs.org While the chemistry is different, the principle of higher functionality leading to more efficient network formation is relevant. In polyurethane systems, the efficiency is influenced by steric hindrance around the hydroxyl groups and the reaction conditions. The secondary hydroxyl groups resulting from propylene oxide polymerization are typically less reactive than the primary hydroxyls from ethylene oxide, which can affect the curing rate and final network structure.

Theoretical Frameworks for Predicting Polymerization Behavior and Material Performance

The formation of polyether polyols and their subsequent conversion into materials like polyurethane can be understood and predicted using established theoretical frameworks.

The synthesis of this compound occurs via the ring-opening polymerization of ethylene oxide and propylene oxide. zhonglianchemicals.comsabtechmachine.com This process is now understood to follow an ionic reaction mechanism, which involves initiation, propagation (chain growth), and termination stages. sabtechmachine.com

Anionic Polymerization Mechanism: This is a common route where an initiator, such as glycerol, is activated by a strong base (e.g., potassium hydroxide (B78521), KOH) to form an alkoxide ion. zhonglianchemicals.comsabtechmachine.com

Initiation: The highly reactive alkoxide ion attacks the epoxide ring (EO or PO), causing it to open and bond to the initiator. sabtechmachine.com

Propagation: The newly formed anionic chain end then attacks subsequent epoxide monomers, extending the polymer chain. sabtechmachine.com This step releases significant heat. The use of catalysts like double metal cyanide (DMC) complexes can lead to a living polymerization system, allowing for the synthesis of polyols with a very narrow molecular weight distribution. sabtechmachine.commdpi.com

Termination: The reaction is stopped, often by neutralization, once the desired chain length and molecular weight are achieved. sabtechmachine.com

To predict the performance of the final cross-linked material, classical polymer network theories can be applied:

Affine Network Model: This model assumes that the junctions of the polymer network are fixed in space and that the deformation of the network chains is proportional (affine) to the macroscopic deformation of the material.

Phantom Network Model: This model offers a modification by allowing the network junctions to fluctuate around their mean positions. acs.org This theory often provides a better prediction for the elastic modulus of softer, more loosely cross-linked networks. acs.org Monte Carlo simulations can be used to study the network topology (e.g., the formation of loops) and incorporate this information into modified affine and phantom network theories to predict the elastic modulus with greater accuracy. acs.org

These frameworks allow scientists to model how variables like initiator functionality and chain length will translate into macroscopic mechanical properties like stiffness and elasticity.

Quantitative Structure-Property Relationship (QSPR) Approaches for Design Optimization

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach used to predict the properties of molecules and materials based on their chemical structure. mdpi.comresearchgate.net This method establishes a mathematical relationship between a material's properties and a set of numerical values, known as descriptors, that characterize its molecular structure. researchgate.net

For a polyol like this compound, these descriptors can include:

Constitutional descriptors (e.g., molecular weight, atom counts).

Topological descriptors (describing atomic connectivity).

Quantum-chemical descriptors (derived from calculations of the molecule's electronic structure). acs.org

Specific structural features like the EO/PO ratio, hydroxyl number, and functionality.

By developing a QSPR model from a dataset of known polyols and their measured properties, it becomes possible to predict the properties of new, unsynthesized structures. mdpi.com This is highly valuable for design optimization, as it allows for the virtual screening of numerous potential candidates to identify those most likely to possess desired characteristics, such as a specific viscosity, glass transition temperature, or reactivity. researchgate.netacs.org This data-driven framework accelerates the rational design of new materials and reduces the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation. rsc.org

Interactions in Biological and Biochemical Research Systems Non Clinical

Utility in Protein Crystallization Screens as a Precipitant

Glycerol (B35011) ethoxylate-co-propoxylate triol is a valuable tool in the field of X-ray crystallography, where it functions as a precipitating agent to induce the formation of protein crystals. Crystallization is a critical and often limiting step in determining the three-dimensional structure of biological macromolecules. nih.gov The compound's efficacy stems from its nature as a soluble organic polymer, which can systematically reduce the solubility of a protein in solution, thereby promoting the ordered assembly of molecules into a crystal lattice. glpbio.com

In a notable application, a specific variant, Glycerol ethoxylate-co-propoxylate triol with an average molecular weight of approximately 2600 (GEPT 2600), was identified as a promising precipitant and became a major component of a 96-well screening kit designed for protein crystallization. glpbio.com This screening kit was developed based on extensive experience and was tested on thirteen different prokaryotic proteins, which varied significantly in origin, size, flexibility, and purification strategy. glpbio.com The screen demonstrated a high success rate, comparable to other commercially available screens, and notably, the crystals obtained were often of sufficient quality for structure determination without needing further optimization steps. nih.govglpbio.com

The use of polymers like this compound as precipitants works by altering the bulk solvent environment. This action reduces the interactions between the protein and the solvent, which in turn enhances the magnitude of forces, such as hydrophobic interactions and hydrogen bonds, between the protein molecules, driving crystallization. glpbio.com The following table details the composition of a successful crystallization screen incorporating this polymer.

Environmental Fate and Degradation Mechanisms of Polyether Polyols

Pathways of Chemical and Biological Degradation in Engineered and Natural Systems

The breakdown of polyether polyols like glycerol (B35011) ethoxylate-co-propoxylate triol occurs through various chemical and biological routes in both managed facilities and the natural environment.

In engineered systems, such as industrial wastewater treatment plants, polyether polyols can be challenging to manage due to their potentially high molecular weight and substantial water insolubility. google.com To address this, a chemical pre-treatment step using strong oxidizing agents may be implemented. google.com This process cleaves the long polymer chains into smaller, lower molecular weight fragments, which enhances their water solubility and makes them more amenable to subsequent biological degradation. google.com Within the biological stage of wastewater treatment, microorganisms in activated sludge can biodegrade similar polyalcohol ethoxylates. researchgate.net The primary biotransformation pathway is believed to be an oxidative cleavage of the central ether bond, which separates the polymer into smaller, more biodegradable components. researchgate.net Alternative biological pathways include the oxidation of the terminal alkyl or ethoxy groups. researchgate.net Studies on polyurethanes, which are synthesized from polyether polyols, show that unreacted polyols can be released during the degradation of the final product. nih.govresearchgate.net While the presence of these compounds can initially inhibit microbial activity, the microorganisms can adapt and begin to break down the material. nih.govresearchgate.net

In natural systems like soil and water, degradation is driven by a combination of abiotic and biotic factors. mdpi.com While photodegradation from UV radiation can occur, it is generally considered a slow process for this class of polymers. nih.gov Therefore, biodegradation is the main pathway for their removal from the environment. nih.gov Copolymers of ethylene (B1197577) oxide and propylene (B89431) oxide are considered inherently biodegradable, meaning they can be broken down by microorganisms, although the process may be slow. santos.com The ether bonds that form the backbone of polyether polyols are more resistant to enzymatic cleavage compared to the ester bonds found in other polymers like polyesters. ncsu.edu The process is typically initiated by enzymes on the surface of the plastic material. ncsu.edu

Stability Under Various Environmental Conditions (e.g., Hydrolytic, Oxidative)

The persistence of glycerol ethoxylate-co-propoxylate triol in the environment is closely linked to its stability under different chemical conditions, primarily hydrolysis and oxidation.

Hydrolytic Stability Polyether polyols are well-regarded for their high resistance to hydrolysis. pcc.eukomatsu.jp The ether linkages (C-O-C) that constitute the polymer's backbone are chemically stable in water across a range of typical environmental pH levels. ncsu.edu This characteristic distinguishes them from polyester (B1180765) polyols, which are significantly more vulnerable to hydrolytic degradation, where water molecules break down the polymer's ester bonds. mdpi.comgantrade.com

Oxidative Stability In contrast to their hydrolytic stability, polyether polyols are known to be susceptible to oxidative degradation. pcc.eu This process can be initiated by exposure to heat, UV light, or chemical oxidants and involves the formation of free radicals. mdpi.com These radicals can cause the polymer chains to break, leading to a reduction in molecular weight and the formation of new chemical groups, such as carbonyls. mdpi.comresearchgate.net Research on related ethylene oxide and propylene oxide copolymers has indicated that the polypropylene (B1209903) oxide (PPO) segments are particularly prone to initial oxidative attack. researchgate.net For instance, one study observed that the oxidative degradation of a poloxamer (a PEO-PPO copolymer) at 80°C in air began after 21 days. researchgate.net The degradation can release volatile organic compounds, including formaldehyde (B43269) and acetaldehyde. researchgate.net

The table below summarizes the stability of polyether polyols under various environmental stressors.

Table 1: Stability of Polyether Polyols under Various Conditions| Condition | Stability Level | Key Observations | Source |

|---|---|---|---|

| Hydrolysis | High | The C-O-C ether bonds are chemically stable in water, offering much greater resistance than the ester bonds in polyester polyols. | pcc.eukomatsu.jpgantrade.com |

| Oxidative (Thermal) | Low to Moderate | Susceptible to oxidation, especially at elevated temperatures. The polypropylene oxide (PPO) block is often the initial site of degradation. | pcc.euresearchgate.net |

| Photodegradation | Low | Breakdown by UV radiation is generally a slow process for polyalkylene glycols. | nih.gov |

Biodegradability Studies of Polyether Segments

The biodegradability of this compound is fundamentally linked to the susceptibility of its ethylene oxide (EO) and propylene oxide (PO) segments to microbial action.

Screening-level assessments classify EO/PO copolymers as inherently biodegradable. santos.com This designation indicates that the materials will degrade, but the process may require specific conditions and occur over a longer period compared to readily biodegradable substances. The rate of biodegradation is influenced by factors such as the molecular weight of the polymer and the ratio of EO to PO units. Generally, biodegradability decreases as molecular weight increases.

Studies investigating the degradation of polyurethane films made from polyether polyols by a mixed thermophilic bacterial culture revealed a two-step process. nih.govresearchgate.net The initial phase involves mechanical disruption of the material, followed by the bacterial consumption of the resulting abiotic degradation products. nih.govresearchgate.net Direct microbial breakdown of the intact polymer played a lesser role in the total mass loss. nih.govresearchgate.net

The biodegradation of polyethylene (B3416737) glycols (PEGs), which are polymers of EO, is relatively well understood and proceeds via microbial oxidation of the terminal alcohol groups followed by enzymatic cleavage of the ether bonds. researchgate.net However, the biodegradation of polypropylene glycols (PPGs) is generally slower due to the methyl group on the polymer chain, which creates steric hindrance for microbial enzymes. In studies with polyalcohol ethoxylates, microorganisms were found to readily degrade the polyethylene glycol portions, suggesting that a primary degradation pathway involves the splitting of the molecule, which releases the polyether chains for further breakdown. researchgate.net

The table below outlines key findings from various studies on the degradation of polyether segments.

Table 2: Summary of Biodegradation Findings for Polyether Segments| Study Focus | Primary Findings | Identified Degradation Products | Source |

|---|---|---|---|

| EO/PO Copolymer Screening | Classified as inherently or readily biodegradable; not considered persistent in the environment. | Not specified in the screening assessment. | santos.com |

| Wastewater Treatment Simulation | The dominant pathway is the splitting of the molecule (hydrophobe-hydrophile scission). Polyethylene glycol (PEG) segments were readily degraded. | Polyethylene glycols, Ethylene glycol (EG), Diethylene glycol (DEG). | researchgate.net |

| Polyurethane Film Degradation | Degradation occurs in two stages: mechanical disruption followed by the consumption of abiotic breakdown products. Direct biodegradation was a minor pathway. | Unreacted polyether polyol and other abiotic degradation products. | nih.govresearchgate.net |

| Thermal/Oxidative Degradation | The polypropylene oxide (PPO) block is the initial point of degradation. | Formaldehyde, Acetaldehyde, Formic Acid, 1,2-propanediol,1-acetate,2-formate. | researchgate.net |

Table of Mentioned Chemical Compounds

Advanced Functionalization and Chemical Derivatization of Glycerol Ethoxylate Co Propoxylate Triol

Strategies for Terminal Hydroxyl Group Modification Reactions

The terminal hydroxyl groups of the polyether chains are the primary sites for chemical modification. The reactivity of these groups is largely dependent on whether they are primary or secondary. The polymerization process, which involves the reaction of glycerol (B35011) with propylene (B89431) oxide followed by ethylene (B1197577) oxide, can result in a mixture of terminal groups. tri-iso.comgantrade.com Propoxylation typically yields less reactive secondary hydroxyls, while end-capping with ethylene oxide ("tipping") is a common strategy to ensure the presence of more reactive primary hydroxyls. tri-iso.comgantrade.comgantrade.com

Key modification reactions include:

Esterification and Acrylation: The hydroxyl groups can be readily converted into esters through reaction with carboxylic acids or their derivatives. A significant application of this is acrylation, where the triol is reacted with acrylic acid or its derivatives, often in the presence of an isocyanate, to produce urethane (B1682113) acrylate (B77674) oligomers. researchgate.netresearchgate.net These acrylated derivatives possess terminal double bonds that can be polymerized or cross-linked using UV radiation, which is essential for applications like UV-curable inks and coatings. researchgate.netresearchgate.net

Urethane Formation: The reaction of the terminal hydroxyl groups with isocyanate compounds to form urethane linkages is fundamental to polyurethane chemistry. diva-portal.org This can be used to introduce a variety of functionalities. For instance, reacting the triol with a diisocyanate and then a hydroxy-functional monomer can build larger polymer chains. google.com

Silane (B1218182) Functionalization: Alkoxysilane groups can be introduced by reacting the hydroxyl termini with isocyanate-functional silanes, such as (3-isocyanatopropyl)triethoxysilane (NCOTEOS). researchgate.net This modification attaches reactive ethoxysilane (B94302) functions to the polymer branches via stable urethane bonds. The resulting functionalized polymer can then participate in sol-gel processes to form organic-inorganic hybrid materials with improved thermal stability and controlled network formation. researchgate.net

Table 1: Strategies for Terminal Hydroxyl Group Modification

| Modification Strategy | Key Reagent(s) | Resulting Terminal Group | Key Outcome / Advantage |

|---|---|---|---|

| End-capping | Ethylene Oxide | Primary Hydroxyl (-CH₂OH) | Increases reactivity for subsequent reactions compared to secondary hydroxyls. tri-iso.comgantrade.com |

| Acrylation | Isophorone (B1672270) diisocyanate, Hydroxy ethyl acrylate | Urethane Acrylate | Introduces UV-polymerizable groups for radiation-cured systems. researchgate.netresearchgate.net |

| Silane Functionalization | (3-isocyanatopropyl)triethoxysilane (NCOTEOS) | Alkoxysilane | Enables participation in sol-gel processes for creating hybrid materials. researchgate.net |

Incorporation of Novel Reactive Functionalities for Specialized Applications

Beyond simple modification, new reactive groups can be incorporated into the polymer structure to enable highly specific coupling chemistries, often referred to as "click" chemistry. This allows the triol to be used as a structural component in advanced biomedical and material science applications.

A prominent strategy involves using specialized chain extenders during polyurethane synthesis. In one study, polyurethane films were created using Glycerol ethoxylate-co-propoxylate triol as a cross-linker, where alkyne-functional diols like 3,5-bis(hydroxymethyl)−1-propargylbenzene (PBM) were included in the monomer feed. diva-portal.org This process embeds reactive alkyne groups throughout the polymer matrix. These groups serve as handles for the covalent attachment of molecules containing a complementary azide (B81097) group, such as antimicrobial peptides, via a copper-catalyzed click reaction. This method provides a versatile platform for creating biocompatible and functionalized surfaces on medical devices. diva-portal.org

Another approach involves synthesizing urethane acrylate binders from the triol, which are then used to create inks for digital textile printing. researchgate.netresearchgate.net The incorporation of the acrylate functionality allows the binder to be cured using UV light, permanently fixing pigments to various fabrics, including cotton, polyester (B1180765), and wool. researchgate.netresearchgate.net

Table 2: Incorporation of Reactive Functionalities for Specialized Applications

| Reactive Functionality | Synthetic Approach | Key Reagents | Specialized Application |

|---|---|---|---|

| Alkyne Group | Polyurethane synthesis with functional chain extender | 3,5-bis(hydroxymethyl)−1-propargylbenzene (PBM), Diisocyanates | Covalent immobilization of biomolecules (e.g., peptides) via click chemistry. diva-portal.org |

| Polymerizable Acrylate | Urethane synthesis with hydroxy-functional acrylate | Isophorone diisocyanate (IPDI), Hydroxy ethyl acrylate | UV-curable binders for inks and coatings. researchgate.netresearchgate.net |

| Alkoxysilane Group | End-group modification with functional silane | (3-isocyanatopropyl)triethoxysilane (NCOTEOS) | Formation of cross-linked organic-inorganic hybrid networks. researchgate.net |

Synthesis of Star-shaped and Dendritic Macromolecular Architectures

This compound is, by its very nature, a simple star-shaped macromolecule. The trifunctional glycerol starter acts as the central core from which three polyether arms radiate, a direct result of the alkoxylation synthesis process. This inherent architecture is a foundational element for building more complex, highly branched structures.

While the triol itself is a first-generation star polymer, it can serve as a core molecule for the synthesis of higher-order hyperbranched and dendritic polymers. Dendrimers are perfectly branched, highly symmetric, and monodisperse macromolecules, whereas hyperbranched polymers have a more random branching pattern and are polydisperse. google.comgoogle.com

The synthesis of true dendrimers is a complex, stepwise process involving protection and deprotection steps. google.com However, polyols like glycerol alkoxylates are explicitly mentioned as suitable core molecules or monomers for creating hyperbranched polyesters and polyamides. google.comgoogle.com For example, a hyperbranched polyester could be synthesized using the triol as the central core (or as a branching monomer) in a reaction with a dicarboxylic acid and other polyols. google.com These highly branched structures are investigated for applications such as demulsifiers for crude oil emulsions, where their high functionality and unique architecture are advantageous. google.comgoogle.com The combination of linear polymer segments with dendritic blocks can also lead to amphiphilic supramolecular structures capable of self-assembly into nanoparticles for applications like drug delivery. researchgate.net

Table 3: Comparison of Macromolecular Architectures based on a Triol Core

| Characteristic | Star-shaped Polymer (Base Triol) | Hyperbranched/Dendritic Polymer |

|---|---|---|

| Synthesis | Direct alkoxylation of a multifunctional initiator (Glycerol). | Stepwise or one-pot polymerization from a core molecule or functional monomers. google.comgoogle.com |

| Degree of Branching | Defined by initiator functionality (3 branches). | High, with multiple branching points throughout the structure. |

| Polydispersity | Relatively low. | High (hyperbranched) to very low/monodisperse (dendritic). google.com |

| Terminal Functionality | Equal to initiator functionality (e.g., 3 hydroxyl groups). | High number of terminal functional groups. google.com |

Computational Chemistry and Molecular Simulation Studies

Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the conformational landscape and intermolecular interactions of glycerol (B35011) ethoxylate-co-propoxylate triol. These simulations model the movement of atoms and molecules over time, governed by a set of force fields that describe the potential energy of the system.

Research in this area has often focused on the behavior of the constituent poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks. MD simulations of aqueous solutions of PEO and PPO have been performed to investigate their thermodynamic and structural properties as a function of temperature. researchgate.net These studies reveal how the hydrophilic PEO and hydrophobic PPO segments interact with water and with each other, leading to complex self-assembly behaviors. The insights gained from these simulations are critical for understanding how the ethoxylate and propoxylate chains of the triol will behave in various solvent environments.

Furthermore, computational studies have explored the interaction of PEO-PPO-PEO block copolymers with lipid membranes. rsc.orgresearchgate.net These simulations suggest that the hydrophilic PEO blocks interact with the polar head groups of lipid molecules, while the PPO blocks can insert into the hydrophobic core of the membrane. rsc.org This behavior is crucial for applications where the triol may come into contact with biological systems. The glycerol core of the molecule has also been the subject of MD simulations, particularly its behavior in confined spaces, which can induce layering and dynamical heterogeneities. researchgate.net The addition of glycerol to protein solutions has been shown to induce conformational changes that can enhance chemical stability. nih.gov

The table below summarizes key findings from MD simulations relevant to the components of glycerol ethoxylate-co-propoxylate triol.

| Simulation Focus | Key Findings | Relevant Components |

| PEO/PPO in Aqueous Solution | Temperature-dependent changes in hydration and chain conformation. | Ethoxylate and Propoxylate Chains |

| PEO-PPO-PEO with Lipid Membranes | PEO interacts with polar head groups; PPO interacts with hydrophobic core. | Ethoxylate and Propoxylate Chains |

| Glycerol in Confinement | Formation of interfacial hydrogen bonds and altered dynamics. | Glycerol Backbone |

| Glycerol with Proteins | Induces a more compact and chemically stable protein conformation. | Glycerol Backbone |

Density Functional Theory (DFT) for Reaction Pathway Analysis and Catalysis Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying reaction mechanisms and the role of catalysts.

In the context of this compound, DFT has been applied to understand the fundamental reactions involved in its synthesis and potential degradation. For instance, DFT calculations have been used to elucidate the complex chemistries of glycerol conversion. nih.gov These studies have examined the thermochemistry and energy barriers for various bond cleavage steps (C-H, O-H, C-C, and C-O) on different metal surfaces, providing insights into catalytic processes for glycerol transformation. nih.govnih.govacs.org The results indicate that C-H bond cleavage is generally more favorable than O-H bond cleavage, and both are significantly more favorable than C-C or C-O bond scission. nih.gov

DFT has also been employed to study the cleavage of ether linkages, which are prevalent in the ethoxylate and propoxylate chains. Studies on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin, a related structure, have provided detailed mechanistic insights. frontiersin.orgnih.gov These calculations have shown that the activation barrier for ether bond cleavage is dependent on the cation of the base used, with KOH showing a lower activation barrier compared to NaOH. frontiersin.orgnih.gov Such findings are critical for controlling the stability and degradation of polyether-based polymers.

The following table presents representative energetic data from DFT studies on reactions relevant to the functional groups in this compound.

| Reaction Studied | System | Key Energetic Parameter | Value (kcal/mol) |

| C-O Bond Cleavage | Lignin model with NaOH | Activation Barrier | 11.9 |

| C-O Bond Cleavage | Lignin model with KOH | Activation Barrier | 6.1 |

| C-C Bond Scission | Glycerol on Pt(111) | Transition State Energy | High for early dehydrogenation |

| C-H Bond Cleavage | Glycerol on Pt(111) | Energy Barrier | Lower than C-C or C-O cleavage |

Predictive Modeling of Intermolecular Interactions in Polymer Blends and Solutions

Predictive modeling techniques are employed to understand and forecast the behavior of this compound when mixed with other polymers or dissolved in various solvents. These models often build upon the fundamental understanding gained from MD and DFT simulations.

The interactions between PEO-PPO-PEO triblock copolymers and other molecules, such as ionic surfactants, have been studied to understand the thermodynamics of their self-assembly. researchgate.net These studies are crucial for formulating products where the triol is a component in a complex mixture. The hydrophile-lipophile balance (HLB) is a key parameter that can be correlated with the behavior of these copolymers in different environments. nih.gov

Computational studies have also investigated the interactions between different types of polyols, such as polyester (B1180765) and polycarbonate diols, in blends. mdpi.com These studies provide a model for understanding the interactions between the soft segments in polyurethanes, which are often synthesized from polyols like this compound. The insights from these models help in designing polymer blends with desired properties.

Simulation of Polymerization Kinetics and Network Formation Dynamics

The tri-functional nature of this compound makes it a valuable cross-linking agent in the synthesis of polymer networks, particularly polyurethanes. Simulating the kinetics of polymerization and the dynamics of network formation is essential for controlling the final properties of the material.

Monte Carlo methods have been developed to simulate the polymerization of ethylene (B1197577) oxide and propylene (B89431) oxide. acs.org These stochastic models can overcome the complexity of solving thousands of differential equations required for a deterministic model, allowing for the prediction of molecular weight distributions and copolymer compositions. acs.org

The formation of polyurethane networks from polyols has also been simulated. acs.org These simulations can take into account the heterogeneity of the polyols and predict how it affects the mechanical properties of the resulting polyurethane. For instance, the higher the hydroxyl functionality of the polyol, the higher the glass transition temperature and cross-linking density of the polyurethane network. researchgate.net Recent advancements include the development of reactive molecular dynamics schemes that can simulate polymerization and network formation at a coarse-grained level, providing a powerful tool for designing complex polymer architectures. tue.nl The synthesis of polyurethanes involves the reaction of isocyanate groups with hydroxyl groups, and simulations can model the competing reactions, such as the reaction of isocyanates with water, which leads to the formation of urea (B33335) linkages and the release of carbon dioxide as a blowing agent. mdpi.comresearchgate.net

Conclusion and Future Research Trajectories

Synthesis of Key Academic Contributions and Findings

Academic research has primarily illuminated the role of glycerol (B35011) ethoxylate-co-propoxylate triol as a versatile precursor in polyurethane (PU) synthesis. A notable application is in the formulation of aqueous UV-curable binders for inks and textile printing. nih.govniscpr.res.inresearchgate.netscientificlabs.com In this context, the triol's structure, featuring a trifunctional glycerol core with polyether chains of both ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), allows for the creation of cross-linked polyurethane acrylate (B77674) networks. niscpr.res.inresearchgate.net These networks are integral to producing binders with low viscosity, suitable for ink-jet printing applications, and for the dyeing of various fabrics, including cotton, polyester (B1180765), and nylon. niscpr.res.in

A significant and more recent finding has been the application of glycerol ethoxylate-co-propoxylate triol as a precipitant in protein crystallization. This represents a novel use in the field of biotechnology, where the compound's specific amphiphilic characteristics are leveraged to facilitate the formation of high-quality protein crystals for structural analysis.

The fundamental synthesis of this copolymer involves the sequential ring-opening polymerization of propylene oxide and ethylene oxide onto a glycerol initiator. The arrangement of the propoxylate and ethoxylate units can be in blocks, which is crucial for its function as a non-ionic surfactant with distinct hydrophobic and hydrophilic regions.

Unresolved Research Questions and Methodological Challenges